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Compound of Interest

Compound Name: 7-bromoisobenzofuran-1(3H)-one

Cat. No.: B1589948

7-Bromoisobenzofuran-1(3H)-one, also known as 7-bromophthalide, is a halogenated
derivative of the phthalide scaffold. Phthalides are a class of bicyclic lactones that serve as
crucial building blocks in organic synthesis, finding applications in the development of
pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a bromine atom onto the
aromatic ring significantly alters the molecule's electronic properties and reactivity, making it a
valuable intermediate for introducing the isobenzofuranone moiety into more complex
structures via cross-coupling reactions.

This guide is intended for researchers, chemists, and drug development professionals who
require a comprehensive understanding of the physicochemical properties of 7-
bromoisobenzofuran-1(3H)-one (CAS Number: 105694-44-8). It must be noted that while the
identities of this specific isomer are confirmed in commercial and chemical databases,
extensive, publicly available experimental data on its specific properties are limited.[2] This is a
common challenge in chemical research when dealing with niche or novel intermediates.

Therefore, this document adopts a dual approach. First, it presents the confirmed foundational
data for 7-bromoisobenzofuran-1(3H)-one. Second, it provides a robust framework for its
complete experimental characterization by detailing authoritative, field-proven protocols. To
establish a predictive context, we will draw comparisons with the well-characterized parent
compound, phthalide, and its more extensively studied isomer, 5-bromoisobenzofuran-1(3H)-
one. This methodology provides not just the known data, but a practical guide to generating a
complete, reliable physicochemical profile.
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Core Molecular and Structural Identity

The foundational identity of a compound is the bedrock of all further investigation. The
structure, formula, and molecular weight are undisputed and critical for stoichiometric
calculations and spectral interpretation.

Property Value Source(s)

] 7-Bromoisobenzofuran-1(3H)-
Chemical Name

one
Synonym(s) 7-Bromophthalide
CAS Number 105694-44-8
Molecular Formula CsHsBrO:
Molecular Weight 213.03 g/mol

Chemical Structure

imgur.com

Physicochemical Properties: A Comparative and
Predictive Analysis

Direct experimental values for properties such as melting point and solubility for the 7-bromo
isomer are not readily available in peer-reviewed literature. However, we can predict a likely
range and behavior by comparing it to its parent and a well-documented isomer. The position of
the bromine atom influences crystal lattice packing and intermolecular forces, which directly
impacts these physical properties.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

5- 7-
Phthalide (Parent Bromoisobenzofur = Bromoisobenzofur
Property
Compound) an-1(3H)-one an-1(3H)-one
(Isomer) (Target)
CAS Number 87-41-2 64169-34-2 105694-44-8
Molecular Weight 134.13 g/mol [3] 213.03 g/mol [4] 213.03 g/mol

White crystalline

Expected to be a solid

Physical Form . Solid[6]
solid[5] at room temp.
Predicted: >100 °C,
Melting Point 72-75 °C[5] 162-166 °CJ[6] likely distinct from 5-
bromo isomer
- ) 377.7+42.0 °C at 760 _
Boiling Point 290 °CI[5] Predicted: >300 °C

mmHg (Predicted)[6]

Water Solubility

6.95 g/L (Predicted)[7]

Poorly soluble
(Expected)

Predicted: Low

aqueous solubility

Organic Solvents

Soluble in polar
organics like
methanol, DMSOI5]

Soluble in common

organic solvents

Predicted: Soluble in
polar aprotic solvents
(e.g., DMSO, DMF,
Acetone) and
chlorinated solvents
(e.g., DCM,

Chloroform)

Expert Rationale: The significant increase in melting point from phthalide to 5-bromophthalide

is expected due to the larger mass and increased van der Waals forces from the bromine atom,

as well as potential changes in crystal packing symmetry. We can confidently predict that 7-

bromophthalide will also have a significantly higher melting point than the parent phthalide. Its

exact melting point relative to the 5-bromo isomer would depend on the specific crystal lattice

energy, which is difficult to predict without experimental data. The bromine atom's electron-

withdrawing nature and the overall increase in molecular weight would predictably decrease its

solubility in water compared to phthalide.
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Authoritative Experimental Protocols for Full
Characterization

To bridge the data gap, the following section details the standard, self-validating experimental
protocols required to fully characterize the physicochemical properties of 7-
bromoisobenzofuran-1(3H)-one.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp,
narrow melting range (typically <1°C) is characteristic of a pure compound, while impurities
depress and broaden the melting range. This protocol uses the capillary method, which
ensures uniform and controlled heating.

Step-by-Step Protocol:

Sample Preparation: Finely grind a small amount (1-2 mg) of 7-bromoisobenzofuran-1(3H)-
one into a powder.

e Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3
mm by tapping the sealed end on a hard surface.[8]

o Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp
or Thiele tube).

» Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min)
to find an approximate melting range. Allow the apparatus to cool.[9]

e Accurate Determination: Using a fresh sample, heat the apparatus to ~15 °C below the
approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[8]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting point is
reported as the range T1 - T2.[10]

Workflow Visualization:
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Optional Heat Rapidly (Approx. MP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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